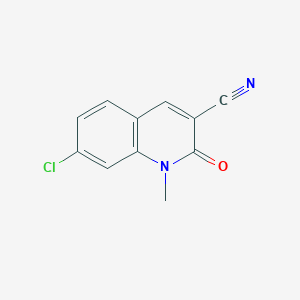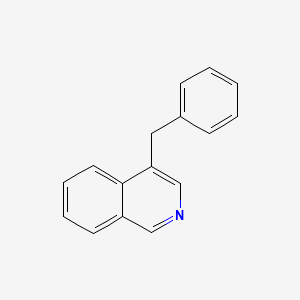
4-Benzylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylisoquinoline is a member of the benzylisoquinoline alkaloid family, which is a diverse group of plant-derived compounds known for their pharmacological properties. These compounds are characterized by a benzyl group attached to an isoquinoline skeleton. Benzylisoquinoline alkaloids have been studied extensively due to their presence in various medicinal plants and their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinoline typically involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. This reaction forms the basic 1-benzylisoquinoline core, which can then be further modified through various chemical reactions .
Industrial Production Methods: Industrial production of benzylisoquinoline alkaloids often involves the use of microbial synthesis. For example, yeast can be engineered to produce these compounds by introducing the necessary biosynthetic pathways. This method offers advantages such as scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form quinones.
Reduction: This can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Various substituents can be introduced at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated derivatives, tetrahydroisoquinolines, and various substituted isoquinolines .
Aplicaciones Científicas De Investigación
4-Benzylisoquinoline and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex alkaloids.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Investigated for their potential as analgesics, antimicrobials, and anticancer agents.
Industry: Used in the production of pharmaceuticals and as precursors for other bioactive compounds
Mecanismo De Acción
The mechanism of action of 4-Benzylisoquinoline involves its interaction with various molecular targets and pathways. For example, some benzylisoquinoline alkaloids inhibit topoisomerase I, leading to the induction of double-stranded DNA breaks and cytotoxicity in cancer cells. Others may interact with neurotransmitter receptors, exerting analgesic or muscle relaxant effects .
Comparación Con Compuestos Similares
- Papaverine
- Noscapine
- Codeine
- Morphine
- Apomorphine
- Berberine
- Protopine
- Tubocurarine
Uniqueness: 4-Benzylisoquinoline is unique due to its specific structural features and the types of reactions it undergoes. While many benzylisoquinoline alkaloids share a common biosynthetic pathway, the specific modifications and substitutions on the isoquinoline ring can lead to a wide variety of biological activities and therapeutic potentials .
Propiedades
Fórmula molecular |
C16H13N |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-benzylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2 |
Clave InChI |
MXOJQXCHSCJYKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



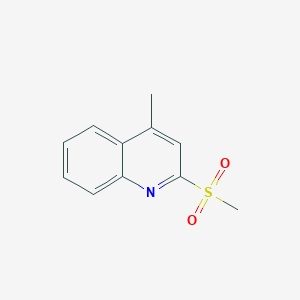

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
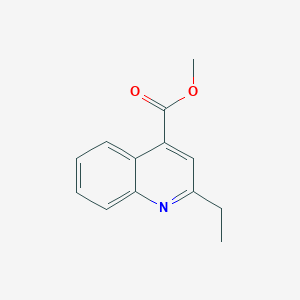

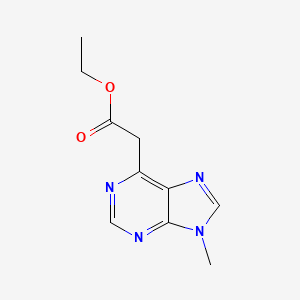
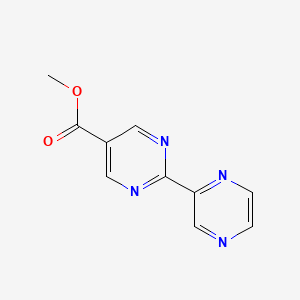


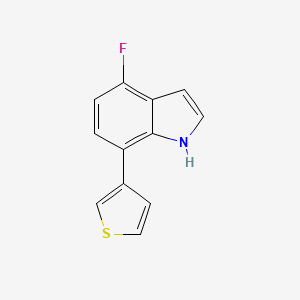
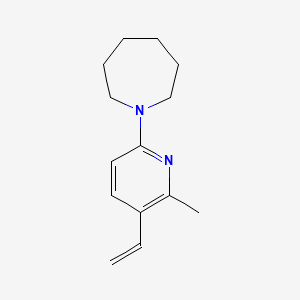
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
